

A Comparative Guide to the Synthesis of Functionalized Quinazolines

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Compound of Interest

Compound Name: 2-Aminobenzene carbothioamide

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The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient synthesis of functionalized quinazolines is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of various synthetic routes to these important heterocycles, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of functionalized quinazolines can be broadly categorized into three main approaches:

- Classical Name Reactions: These are well-established methods that have been used for decades, often involving the condensation of readily available starting materials under thermal or acid/base-catalyzed conditions.
- Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions: Modern synthetic chemistry has introduced a plethora of methods that utilize transition metals to catalyze the formation of the quinazoline ring system, often through C-H activation, C-N, and C-C bond-forming reactions. These methods can offer high efficiency, regioselectivity, and functional group tolerance.

- Metal-Free Synthetic Routes: Driven by the principles of green chemistry, a growing number of synthetic protocols avoid the use of transition metals. These methods often employ iodine, oxidizing agents, or operate under electrochemical conditions to achieve the desired transformations.

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for a selection of representative synthetic routes to functionalized quinazolines, allowing for a direct comparison of their efficiency and reaction conditions.

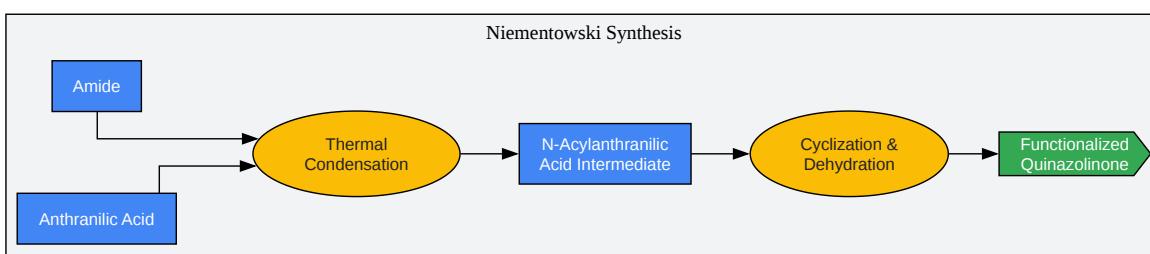
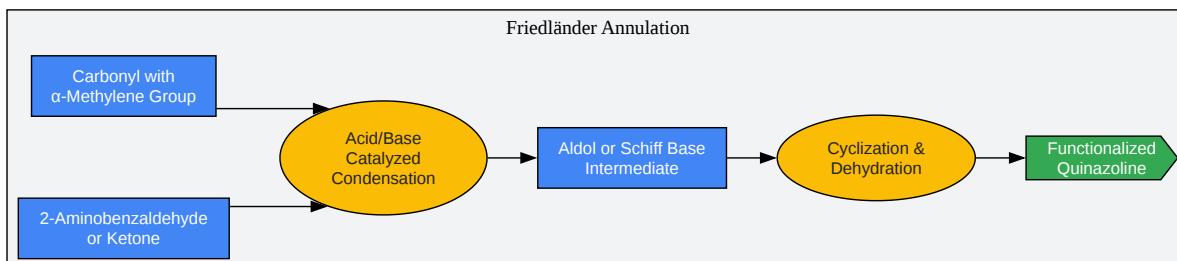
| Synthetic Route Category | Specific Method | Starting Materials | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|--------------------------|----------------------------------|--|---|--------------|------------|----------|-----------|-----------|
| Classical | Niementowski Synthesis | Anthranilic acid, Amide | None (thermally) | Neat | 130-150 | Variable | Moderate | [1][2] |
| Classical | Friedländer Annulation | 2-Aminobenzaldehyde/kehyde/ke tone, Carbon yl with α -methylene | Acid or Base | Alcohol/Neat | 150-220 | Variable | Good | [3][4] |
| Transition-Metal | Rh(III)-Catalyzed C-H Activation | Benzimidazole, Dioxazolone | [CpRhCl ₂]/AgBF ₄ | DCE | 100 | 12 | up to 95 | [5] |
| Transition-Metal | Co(III)-Catalyzed C-H Activation | N-Sulfinylmine, Dioxazolone | CpCo(CO) ₂ /AgNTf ₂ | DCE | 100-120 | 16 | 39-94 | [6][7] |
| Transition-Metal | Cu-Catalyzed Cascade | (2-Bromophenyl)methylamine, Ethylamine, | CuBr/K ₃ PO ₄ | DMSO | 120 | 24 | Good | [8] |

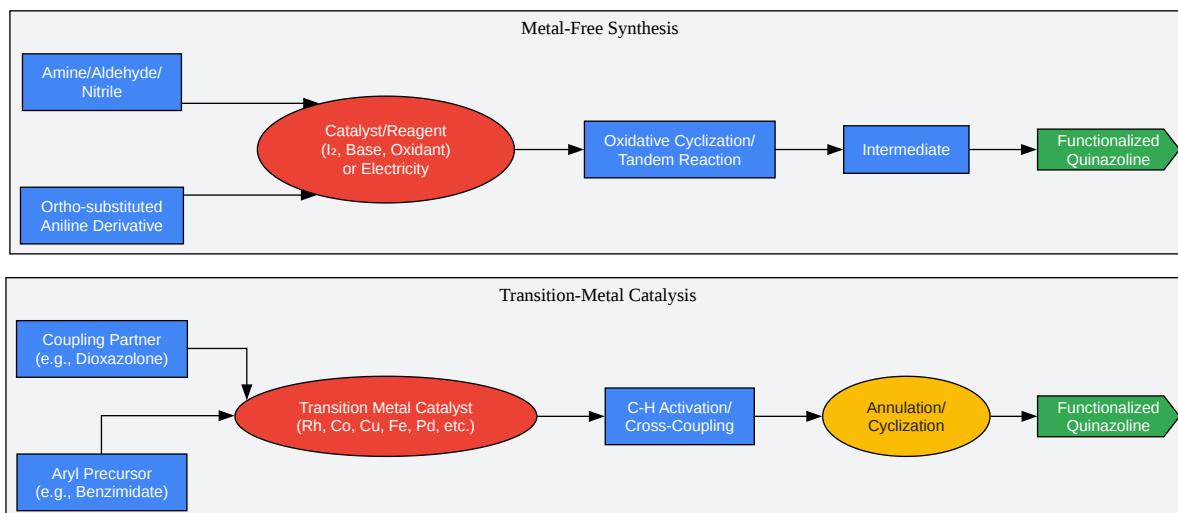
| | | Amidine | | | | | | | |
|----------------------|--|---|---------------------------------------|-------------------|-----|---------|------------------------|---------|--|
| | | HCl | | | | | | | |
| Transiti on-Metal | Fe- Catalyz ed Dehydr ogenati ve Couplin g | 2- Aminob enzyla mine, Amine | FeBr ₂ | Chlorob enzene | 100 | Aerobic | Good- Excellen t | [9] | |
| Transiti on-Metal | Mn(I)- Catalyz ed Dehydr ogenati ve Couplin g | 2- Aminob enzylalc ohol, Primary Amide | MnBr(C O) ₅ /Lig and | Toluene | 130 | 24 | 58-81 | [9][10] | |
| Transiti on-Metal | Pd(II)- Catalyz ed Cascad e | 2- Aminob enzoitr ile, Orthoca rboxylat e, Boronic Acid | Pd(OAc) ₂ | Dioxan e | 100 | 24 | Good | [8] | |
| Transiti on-Metal | Ru- Catalyz ed Dehydr ogenati ve Couplin g | 2- Aminop henyl ketone, Amine | Ru- complex/Ligan d | Dioxan e | 140 | 20 | Modera te-High | [11] | |

| | | | | | | | | |
|------------|---|---|--------------------------------|-------------------------------------|-----|----|-----------|-----|
| Metal-Free | Iodine-Catalyzed C-H Amination | 2-Aminobenzaldehyde, Benzylamine | I ₂ | Neat | 120 | 6 | Very Good | [8] |
| Metal-Free | Base-Promoted Tandem Cycloaddition | O-Substituted Nitroarene, Aldehyde, Ammonium Salt | K ₂ CO ₃ | DMSO | 120 | 12 | 77-90 | [8] |
| Metal-Free | Electrocchemical N-H/C(sp ³)-H Coupling | O-Carbonyl aniline, Amino acid/Amine | Electrocchemical | CH ₃ CN/H ₂ O | RT | 12 | Good | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.



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